2-Isocyano-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-Isocyano-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H10N2O2. This compound is characterized by the presence of an isocyano group (-N=C) and a methoxyphenyl group attached to an acetamide backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)acetamide. This intermediate is then treated with a suitable isocyanating agent, such as phosgene or triphosgene, to introduce the isocyano group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures are in place due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyano group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, can react with the isocyano group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride, can reduce the compound.
Major Products Formed
Urea Derivatives: Formed from the addition of nucleophiles to the isocyano group.
Oxidized Products: Formed from the oxidation of the methoxyphenyl group.
Reduced Products: Formed from the reduction of the acetamide group.
Scientific Research Applications
2-Isocyano-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isocyano-N-(2-methoxyphenyl)acetamide involves its interaction with nucleophiles through the isocyano group. This interaction can lead to the formation of urea derivatives, which may exhibit biological activity. The methoxyphenyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Lacks the isocyano group but shares the methoxyphenyl and acetamide moieties.
2-Methoxyphenyl isocyanate: Contains the isocyano group but lacks the acetamide moiety.
2-(2-Methoxyphenyl)acetamide: Similar structure but without the isocyano group.
Properties
CAS No. |
86521-73-5 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-isocyano-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2/h3-6H,7H2,2H3,(H,12,13) |
InChI Key |
ULUWTLOIGCEVIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C[N+]#[C-] |
Origin of Product |
United States |
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